Cas no 2172113-33-4 (3-{(tert-butoxy)carbonylamino}-1-(3-fluorophenyl)cyclobutane-1-carboxylic acid)

3-{(tert-Butoxy)carbonylamino}-1-(3-fluorophenyl)cyclobutane-1-carboxylic acid is a cyclobutane-derived carboxylic acid featuring both a Boc-protected amino group and a 3-fluorophenyl substituent. This compound is of interest in medicinal chemistry and pharmaceutical research due to its structural rigidity, which can enhance binding selectivity in drug design. The tert-butoxycarbonyl (Boc) group provides stability under synthetic conditions while allowing selective deprotection for further functionalization. The fluorophenyl moiety may contribute to improved metabolic stability and bioavailability. Its well-defined stereochemistry and functional group compatibility make it a versatile intermediate for the synthesis of bioactive molecules, particularly in the development of protease inhibitors or receptor modulators.
3-{(tert-butoxy)carbonylamino}-1-(3-fluorophenyl)cyclobutane-1-carboxylic acid structure
2172113-33-4 structure
Product Name:3-{(tert-butoxy)carbonylamino}-1-(3-fluorophenyl)cyclobutane-1-carboxylic acid
CAS No:2172113-33-4
MF:C16H20FNO4
MW:309.332708358765
CID:5563943
PubChem ID:165800147
Update Time:2025-08-05

3-{(tert-butoxy)carbonylamino}-1-(3-fluorophenyl)cyclobutane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • EN300-37459475
    • (1r,3r)-3-{[(tert-butoxy)carbonyl]amino}-1-(3-fluorophenyl)cyclobutane-1-carboxylic acid
    • 2824987-02-0
    • 2172113-33-4
    • EN300-1450420
    • 3-{[(tert-butoxy)carbonyl]amino}-1-(3-fluorophenyl)cyclobutane-1-carboxylic acid
    • 3-{(tert-butoxy)carbonylamino}-1-(3-fluorophenyl)cyclobutane-1-carboxylic acid
    • Inchi: 1S/C16H20FNO4/c1-15(2,3)22-14(21)18-12-8-16(9-12,13(19)20)10-5-4-6-11(17)7-10/h4-7,12H,8-9H2,1-3H3,(H,18,21)(H,19,20)
    • InChI Key: ZGJHEVHAOCYTIO-UHFFFAOYSA-N
    • SMILES: FC1=CC=CC(=C1)C1(C(=O)O)CC(C1)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 309.13763628g/mol
  • Monoisotopic Mass: 309.13763628g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 440
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 75.6Ų

3-{(tert-butoxy)carbonylamino}-1-(3-fluorophenyl)cyclobutane-1-carboxylic acid Pricemore >>

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Additional information on 3-{(tert-butoxy)carbonylamino}-1-(3-fluorophenyl)cyclobutane-1-carboxylic acid

3-{(tert-butoxy)carbonylamino}-1-(3-fluorophenyl)cyclobutane-1-carboxylic acid: A Comprehensive Overview

3-{(tert-butoxy)carbonylamino}-1-(3-fluorophenyl)cyclobutane-1-carboxylic acid, also known by its CAS number 2172113-33-4, is a complex organic compound with significant potential in various fields of chemical research and application. This compound is characterized by its unique structure, which combines a cyclobutane ring with a fluoro-substituted phenyl group and a tert-butoxycarbonyl amino group. The presence of these functional groups makes it a valuable molecule for exploring chemical reactivity, biological activity, and synthetic chemistry.

The synthesis of this compound involves a series of intricate reactions, including the formation of the cyclobutane ring, the introduction of the fluoro group on the aromatic ring, and the attachment of the tert-butoxycarbonyl amino group. Recent advancements in catalytic methods and transition metal-mediated reactions have significantly improved the efficiency and selectivity of these processes. For instance, researchers have employed palladium-catalyzed cross-coupling reactions to achieve precise control over the substitution patterns on the aromatic ring, thereby enhancing the overall yield and purity of the compound.

One of the most notable aspects of this compound is its potential as a precursor in drug discovery. The cyclobutane ring is known to exhibit unique mechanical properties due to its strained structure, which can be exploited in designing molecules with specific pharmacokinetic profiles. Furthermore, the fluoro group on the phenyl ring introduces electronic effects that can modulate biological activity, making this compound an attractive candidate for studying receptor interactions and enzyme inhibition.

Recent studies have focused on evaluating the biological activity of this compound in various model systems. For example, researchers have investigated its ability to inhibit key enzymes involved in metabolic pathways, such as kinases and proteases. These studies have revealed promising results, suggesting that this compound could serve as a lead molecule for developing novel therapeutic agents. Additionally, its compatibility with modern drug delivery systems has been explored, further highlighting its potential in pharmaceutical applications.

In terms of material science applications, this compound has shown promise as a building block for constructing advanced materials with tailored properties. The combination of a rigid cyclobutane ring and a functionalizable aromatic group allows for the creation of materials with enhanced mechanical strength and thermal stability. Recent research has demonstrated its utility in synthesizing polymer networks with controlled porosity and surface functionality, which could find applications in catalysis, sensing, and drug delivery.

The environmental impact of this compound has also been a topic of interest. Researchers have conducted life cycle assessments to evaluate its production processes and identify opportunities for reducing waste and energy consumption. These efforts have led to the development of more sustainable synthesis routes, including the use of renewable feedstocks and green solvents. Such advancements underscore the importance of integrating sustainability considerations into chemical research.

In conclusion, 3-{(tert-butoxy)carbonylamino}-1-(3-fluorophenyl)cyclobutane-1-carboxylic acid represents a versatile platform for exploring diverse chemical transformations and applications. Its unique structure, combined with recent advances in synthetic methods and biological studies, positions it as a valuable tool for advancing both academic research and industrial innovation. As research continues to uncover new insights into its properties and potential uses, this compound is poised to make significant contributions to various fields within chemistry and beyond.

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